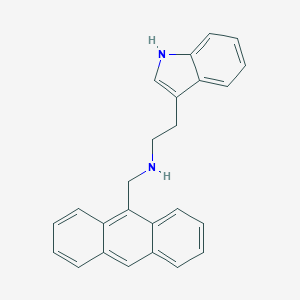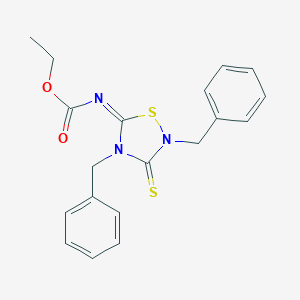![molecular formula C22H23N3O4S B290237 methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)
methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate, commonly known as MOTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MOTA belongs to the class of thiazolidinone derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of MOTA is not yet fully understood. However, several studies have suggested that MOTA may exert its biological activities by inhibiting various enzymes and signaling pathways. For instance, a study conducted by Wang et al. (2015) reported that MOTA inhibits the Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. Another study conducted by Song et al. (2016) reported that MOTA inhibits the bacterial cell wall biosynthesis pathway, which is essential for bacterial growth and survival.
Biochemical and physiological effects:
MOTA has been reported to exhibit several biochemical and physiological effects. For instance, a study conducted by Wang et al. (2015) reported that MOTA induces apoptosis in human breast cancer cells by activating the caspase-3 pathway. Another study conducted by Song et al. (2016) reported that MOTA disrupts the bacterial cell wall, leading to cell lysis and death.
Advantages and Limitations for Lab Experiments
MOTA has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, MOTA also has some limitations, such as its poor solubility in water and low stability under acidic conditions.
Future Directions
There are several future directions for the research on MOTA. One potential direction is to explore the structure-activity relationship (SAR) of MOTA and its derivatives to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of MOTA in vivo to determine its efficacy and safety in animal models. Furthermore, the potential applications of MOTA in the treatment of various diseases, such as cancer and bacterial infections, should be further explored.
Conclusion:
In conclusion, MOTA is a promising synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MOTA exhibits promising antibacterial, antifungal, and antitumor activities, and its mechanism of action is believed to involve the inhibition of various enzymes and signaling pathways. Although MOTA has several advantages for lab experiments, it also has some limitations, and further research is needed to explore its potential applications and mechanisms of action.
Synthesis Methods
The synthesis of MOTA involves the reaction of 4-aminobenzoic acid with 2-phenylethyl isocyanate to form an intermediate, which is then reacted with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine to obtain the final product. The reaction scheme is shown below:
Scientific Research Applications
MOTA has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that MOTA exhibits promising antibacterial, antifungal, and antitumor activities. For instance, a study conducted by Song et al. (2016) reported that MOTA exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Another study conducted by Wang et al. (2015) reported that MOTA exhibits significant antitumor activity against human breast cancer cells.
properties
Molecular Formula |
C22H23N3O4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl 4-[[3-methyl-4-oxo-6-(2-phenylethylcarbamoyl)-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H23N3O4S/c1-25-19(26)14-18(20(27)23-13-12-15-6-4-3-5-7-15)30-22(25)24-17-10-8-16(9-11-17)21(28)29-2/h3-11,18H,12-14H2,1-2H3,(H,23,27) |
InChI Key |
ADOGPUFGFUQERC-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NCCC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(3-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290154.png)
![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)

![1,5-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}naphthalene](/img/structure/B290168.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)

